tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate
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Overview
Description
tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-[2-(methylamino)propyl]amine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process may also include purification steps, such as crystallization or chromatography, to achieve the required product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator in biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of certain products .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl 2-(methylamino)ethylcarbamate
- tert-butyl (2-aminoethyl)(ethyl)carbamate
- tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
Comparison: tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets . These differences make it valuable for specific applications where other compounds may not be as effective .
Biological Activity
Tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structural characteristics suggest a variety of biological activities, particularly in enzyme inhibition and neuroprotective effects. This article explores the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C11H24N2O2
- Molecular Weight : 216.32 g/mol
- IUPAC Name : tert-butyl methyl(2-methyl-2-(methylamino)propyl)carbamate
- InChI Key : CXARCDPCUJKCPD-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The compound may act as an inhibitor of enzymes involved in neurodegenerative processes, particularly acetylcholinesterase (AChE) and β-secretase, which are critical in Alzheimer's disease pathology. These interactions are facilitated by hydrogen bonding and hydrophobic forces, stabilizing the compound's binding to target proteins.
Biological Activity Overview
- Enzyme Inhibition :
-
Neuroprotective Effects :
- In vitro studies demonstrated that this compound can protect astrocytes from apoptosis induced by amyloid-beta exposure. Cell viability assays indicated that co-treatment with the compound significantly improved cell survival rates compared to control groups treated solely with amyloid-beta .
- The compound was found to reduce oxidative stress markers such as malondialdehyde (MDA), indicating its potential in mitigating oxidative damage in neuronal cells .
Study 1: In Vitro Neuroprotection
A study assessed the protective effects of this compound on astrocytes exposed to amyloid-beta 1-42. Results showed:
- Cell Viability : Increased from 43.78% (amyloid-beta only) to 62.98% when treated with the compound.
- Oxidative Stress Reduction : Significant decrease in MDA levels compared to control groups .
Study 2: Enzyme Activity Inhibition
Research focused on the compound's ability to inhibit β-secretase and AChE:
- β-secretase Inhibition : The compound demonstrated moderate inhibition, suggesting its potential role in reducing amyloid plaque formation.
- AChE Inhibition : Effective at low concentrations, enhancing acetylcholine availability .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | AChE Inhibition | β-secretase Inhibition | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate | Moderate | Significant |
Galantamine | High | Low | High |
Donepezil | High | None | Moderate |
Properties
Molecular Formula |
C10H22N2O2 |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(11-5)7-12(6)9(13)14-10(2,3)4/h8,11H,7H2,1-6H3 |
InChI Key |
QZTAKDJJHFEZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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